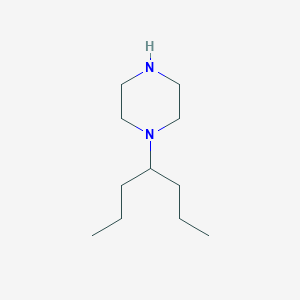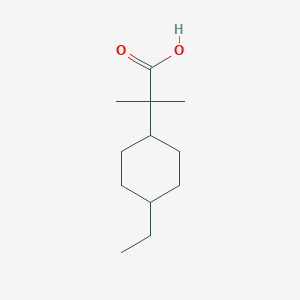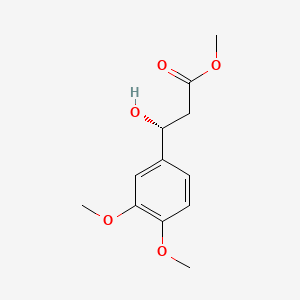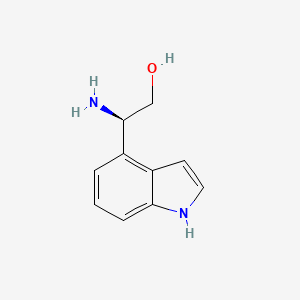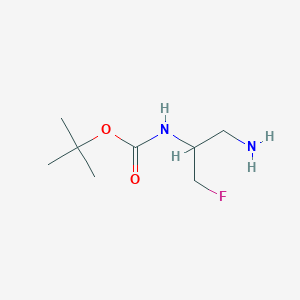
tert-Butyl (1-amino-3-fluoropropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-amino-3-fluoropropan-2-yl)carbamate: is an organic compound with the molecular formula C8H17FN2O2 It is a derivative of carbamic acid and contains a tert-butyl group, an amino group, and a fluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-fluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of tert-butyl N-(1-amino-3-fluoropropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(1-amino-3-fluoropropan-2-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(1-amino-3-fluoropropan-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of specific enzymes and their inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. It is explored for its activity against certain diseases and conditions.
Industry: In the industrial sector, tert-butyl N-(1-amino-3-fluoropropan-2-yl)carbamate is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-amino-3-fluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the fluoropropyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar protective properties.
tert-Butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate: A compound with a trifluoropropyl group instead of a fluoropropyl group, offering different chemical reactivity and properties.
tert-Butyl N-(3-aminopropyl)carbamate: A compound with a propyl group instead of a fluoropropyl group, used in different synthetic applications.
Uniqueness: tert-Butyl N-(1-amino-3-fluoropropan-2-yl)carbamate is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H17FN2O2 |
|---|---|
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
tert-butyl N-(1-amino-3-fluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17FN2O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
Clé InChI |
ZRPYFROBTNHOOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



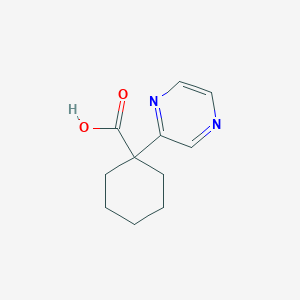
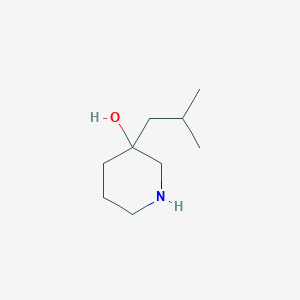
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)
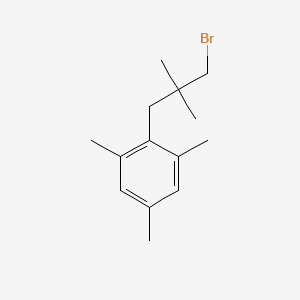
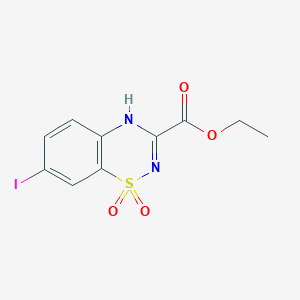
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)

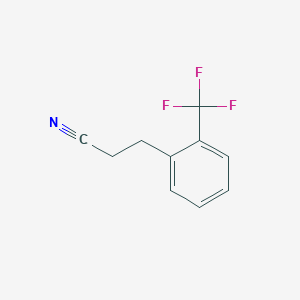
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
